molecular formula C11H9N3O2 B12112589 6-Amino-2-phenylpyrimidine-4-carboxylic acid

6-Amino-2-phenylpyrimidine-4-carboxylic acid

Cat. No.: B12112589
M. Wt: 215.21 g/mol
InChI Key: BMHQDEJBUYCUOJ-UHFFFAOYSA-N
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Description

6-Amino-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-phenylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-phenylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-Amino-2-phenylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Comparison: 6-Amino-2-phenylpyrimidine-4-carboxylic acid is unique due to its phenyl substitution, which can enhance its biological activity and binding affinity compared to other similar compounds. The presence of the phenyl group can also influence the compound’s chemical reactivity and solubility, making it a valuable compound for various applications.

Biological Activity

6-Amino-2-phenylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives, which are known for their potential therapeutic applications in various medical fields, including anti-inflammatory, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported to be competitive with established anti-inflammatory drugs like celecoxib.

Table 1: IC50 Values of this compound Compared to Standard Drugs

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound's ability to inhibit COX enzymes indicates its potential as an anti-inflammatory agent, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated in various studies. It was found to exhibit significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its anti-inflammatory and antibacterial effects, research has indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity against targeted biological pathways.

Key Findings:

  • Amino Group Positioning: The presence of an amino group at position 6 enhances anti-inflammatory activity.
  • Substituents on Phenyl Ring: Different substitutions on the phenyl ring can modulate antibacterial potency and selectivity .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-amino-2-phenylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c12-9-6-8(11(15)16)13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14)

InChI Key

BMHQDEJBUYCUOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)N)C(=O)O

Origin of Product

United States

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